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Compound of Interest

Compound Name: 4-Bromo-1-methyl-1H-imidazole

Cat. No.: B1270013 Get Quote

Anwendungshinweise und Protokolle: Derivatisierung von 4-Brom-1-methyl-1H-imidazol für die

Wirkstoffentdeckung

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung.

Einleitung
4-Brom-1-methyl-1H-imidazol ist ein vielseitiger heterocyclischer Baustein, der in der

medizinischen Chemie von großer Bedeutung ist. Die Präsenz eines Bromatoms am

Imidazolring ermöglicht eine breite Palette von metallkatalysierten Kreuzkupplungsreaktionen.

Diese Reaktionen sind entscheidend für die Synthese komplexer Moleküle und

pharmazeutischer Wirkstoffe (APIs).[1][2] Die Fähigkeit, den Imidazolkern an verschiedenen

Positionen zu funktionalisieren, macht ihn zu einem wertvollen Grundgerüst für die Entwicklung

neuartiger Therapeutika in Bereichen wie Onkologie, antimikrobielle und

entzündungshemmende Therapien.[3][4]

Dieses Dokument beschreibt detaillierte Protokolle für Schlüsselderivatisierungsreaktionen von

4-Brom-1-methyl-1H-imidazol, einschließlich Suzuki-Miyaura-Kupplung, Sonogashira-Kupplung

und Buchwald-Hartwig-Aminierung, und fasst Daten zur biologischen Aktivität von

Imidazolderivaten zusammen.

Wichtige Derivatisierungsstrategien
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Die Brom-Substitution am C4-Kohlenstoff des 1-Methylimidazol-Rings ist ein idealer

Ansatzpunkt für die Einführung molekularer Vielfalt durch Kreuzkupplungsreaktionen.

Palladium-katalysierte Suzuki-Miyaura-Kupplung
Die Suzuki-Miyaura-Kupplung ist eine der effizientesten Methoden zur Bildung von Kohlenstoff-

Kohlenstoff-Bindungen, bei der typischerweise Aryl- oder Vinylboronsäuren mit Arylhalogeniden

gekoppelt werden.[5][6] Diese Reaktion zeichnet sich durch milde Reaktionsbedingungen und

eine hohe Toleranz gegenüber funktionellen Gruppen aus.[7]

Workflow: Suzuki-Miyaura-Kupplung

Reagenzien:
4-Brom-1-methyl-1H-imidazol

+ Arylboronsäure

Katalysatorsystem:
Pd-Katalysator (z. B. Pd(PPh3)4)

+ Base (z. B. K2CO3)

 Zugabe

Reaktion:
Inertatmosphäre (Ar/N2)

Lösungsmittel (z. B. Dioxan/H2O)
Erhitzung (z. B. 80-100°C)

 Initiierung

Aufarbeitung & Reinigung:
Extraktion & Säulenchromatographie

 Nach Reaktion

Produkt:
4-Aryl-1-methyl-1H-imidazol

 Isolierung
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Click to download full resolution via product page

Abbildung 1: Allgemeiner Arbeitsablauf der Suzuki-Miyaura-Kupplung.

Experimentelles Protokoll: Synthese von 4-Aryl-1-methyl-1H-imidazol

Vorbereitung: Ein Reaktionsgefäß wird unter Vakuum ausgeheizt und mit einem Inertgas

(Argon oder Stickstoff) gefüllt.

Reagenzien zugeben: In das Gefäß werden 4-Brom-1-methyl-1H-imidazol (1,0 Äquiv.), die

entsprechende Arylboronsäure (1,2 Äquiv.), eine Base wie Kaliumcarbonat (2,0 Äquiv.) und

ein Palladiumkatalysator wie Tetrakis(triphenylphosphin)palladium(0) (Pd(PPh₃)₄, 0,05

Äquiv.) gegeben.

Lösungsmittel zugeben: Eine entgaste Mischung aus einem organischen Lösungsmittel (z.

B. Dioxan oder Toluol) und Wasser (z. B. im Verhältnis 4:1) wird hinzugefügt.

Reaktion: Die Mischung wird unter Inertgasatmosphäre für 12-24 Stunden auf 80-100 °C

erhitzt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS

überwacht.

Aufarbeitung: Nach Abkühlen auf Raumtemperatur wird die Reaktionsmischung mit Wasser

verdünnt und mehrmals mit einem organischen Lösungsmittel (z. B. Ethylacetat) extrahiert.

Reinigung: Die vereinigten organischen Phasen werden über Natriumsulfat getrocknet,

filtriert und das Lösungsmittel unter reduziertem Druck entfernt. Der Rückstand wird durch

Säulenchromatographie auf Kieselgel gereinigt, um das reine Produkt zu erhalten.

Sonogashira-Kupplung
Die Sonogashira-Kupplung ermöglicht die Bildung einer C(sp²)-C(sp)-Bindung zwischen einem

Arylhalogenid und einem terminalen Alkin.[8] Diese Reaktion wird typischerweise durch einen

Palladium-Komplex und ein Kupfer(I)-Salz als Co-Katalysator katalysiert und ist grundlegend

für die Synthese von konjugierten und starren Molekülstrukturen.[9][10]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b1270013?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC6644404/
https://pubs.acs.org/doi/10.1021/acsomega.8b01868
https://nrochemistry.com/sonogashira-coupling/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1270013?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow: Sonogashira-Kupplung

Reagenzien:
4-Brom-1-methyl-1H-imidazol

+ Terminales Alkin

Katalysatorsystem:
Pd-Katalysator (z. B. Pd(PPh3)2Cl2)

+ Cu(I)-Salz (z. B. CuI)
+ Base (z. B. Diisopropylamin)

 Zugabe

Reaktion:
Inertatmosphäre (Ar/N2)
Lösungsmittel (z. B. THF)
Raumtemperatur bis 60°C

 Initiierung

Aufarbeitung & Reinigung:
Filtration & Säulenchromatographie

 Nach Reaktion

Produkt:
4-Alkinyl-1-methyl-1H-imidazol

 Isolierung

Click to download full resolution via product page

Abbildung 2: Allgemeiner Arbeitsablauf der Sonogashira-Kupplung.

Experimentelles Protokoll: Synthese von 4-Alkinyl-1-methyl-1H-imidazol

Vorbereitung: Ein Reaktionsgefäß wird unter Inertgasatmosphäre (Argon oder Stickstoff)

vorbereitet.
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Reagenzien zugeben: Zu einer Lösung von 4-Brom-1-methyl-1H-imidazol (1,0 Äquiv.) in

einem wasserfreien Lösungsmittel wie Tetrahydrofuran (THF) werden nacheinander der

Palladiumkatalysator (z. B. Pd(PPh₃)₂Cl₂, 0,05 Äquiv.), Kupfer(I)-iodid (CuI, 0,025 Äquiv.),

eine Base wie Diisopropylamin (7,0 Äquiv.) und das terminale Alkin (1,1 Äquiv.) gegeben.[10]

Reaktion: Die Mischung wird bei Raumtemperatur für 3-12 Stunden gerührt.[10] Der

Fortschritt wird mittels DC oder LC-MS überwacht. Bei weniger reaktiven Substraten kann

eine Erwärmung erforderlich sein.

Aufarbeitung: Die Reaktionsmischung wird mit Diethylether verdünnt und durch ein Celite®-

Pad filtriert. Das Filtrat wird mit gesättigter Ammoniumchloridlösung, gesättigter

Natriumbicarbonatlösung und Kochsalzlösung gewaschen.[10]

Reinigung: Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert

und im Vakuum eingeengt. Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel

gereinigt.

Buchwald-Hartwig-Aminierung
Die Buchwald-Hartwig-Aminierung ist eine palladiumkatalysierte Kreuzkupplungsreaktion zur

Bildung von C-N-Bindungen aus Arylhalogeniden und Aminen.[11][12] Diese Methode ist

besonders nützlich für die Synthese von Arylaminen, die über traditionelle Methoden wie die

nukleophile aromatische Substitution schwer zugänglich sind.[13]
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Workflow: Buchwald-Hartwig-Aminierung

Reagenzien:
4-Brom-1-methyl-1H-imidazol
+ Primäres/Sekundäres Amin

Katalysatorsystem:
Pd-Präkatalysator

+ Ligand (z. B. BrettPhos)
+ Starke Base (z. B. LHMDS)

 Zugabe

Reaktion:
Inertatmosphäre (Ar/N2)
Lösungsmittel (z. B. THF)

Erhitzung (z. B. 80°C)

 Initiierung

Aufarbeitung & Reinigung:
Extraktion & Säulenchromatographie

 Nach Reaktion

Produkt:
4-Amino-1-methyl-1H-imidazol

 Isolierung

Click to download full resolution via product page

Abbildung 3: Allgemeiner Arbeitsablauf der Buchwald-Hartwig-Aminierung.

Experimentelles Protokoll: Synthese von N-substituierten 4-Amino-1-methyl-1H-imidazolen

Vorbereitung: In einem Handschuhfach oder unter einer strikten Inertgasatmosphäre wird ein

Reaktionsgefäß vorbereitet.
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Reagenzien zugeben: In das Gefäß werden der Palladium-Präkatalysator (1-2 mol%), der

entsprechende Ligand (1-2 mol%), 4-Brom-1-methyl-1H-imidazol (1,0 Äquiv.) und das Amin

(1,2 Äquiv.) gegeben.[14]

Lösungsmittel und Base zugeben: Wasserfreies THF wird zugegeben, gefolgt von einer

starken, nicht-nukleophilen Base wie Lithium-Hexamethyldisilazid (LHMDS, 2,2 Äquiv.).[14]

Reaktion: Das Reaktionsgefäß wird versiegelt und in einem auf 80 °C vorgeheizten Ölbad für

12-24 Stunden erhitzt.[14] Der Reaktionsfortschritt wird mittels LC-MS überwacht.

Aufarbeitung: Nach dem Abkühlen wird die Reaktion vorsichtig mit gesättigter wässriger

Ammoniumchloridlösung gequencht. Die wässrige Phase wird mehrmals mit Ethylacetat

extrahiert.

Reinigung: Die vereinigten organischen Extrakte werden über Natriumsulfat getrocknet,

filtriert und das Lösungsmittel wird unter reduziertem Druck entfernt. Der Rückstand wird

mittels Säulenchromatographie gereinigt, um das Zielprodukt zu isolieren.

Biologische Anwendungen und quantitative Daten
Imidazolderivate zeigen ein breites Spektrum an biologischen Aktivitäten und wurden als

potenzielle Wirkstoffe gegen verschiedene Krankheiten untersucht.[3][15] Dazu gehören unter

anderem antikanzerogene, antimykotische und entzündungshemmende Eigenschaften.[4][16]

[17]

Eine Studie über Pyrimidin-4-yl-1H-imidazol-Derivate zeigte eine signifikante antiproliferative

Aktivität gegen humane Melanom-Zelllinien, was auf eine Hemmung des RAF-Signalwegs

hindeutet.[18]

Tabelle 1: Antiproliferative Aktivität ausgewählter Pyrimidinyl-Imidazol-Derivate[18]

Verbindung
Zelllinie A375P IC₅₀
(µM)

Zelllinie WM3629
IC₅₀ (µM)

CRAF-Kinase-
Hemmung IC₅₀ (µM)

7a 0.62 4.49 0.045

Sorafenib 3.32 9.07 0.027
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Hinweis: Die Daten stammen von Pyrimidinyl-Imidazol-Derivaten und dienen zur

Veranschaulichung des Potenzials des Imidazol-Grundgerüsts.[18]

Der CRAF-Inhibitor Sorafenib ist ein zugelassenes Medikament, das auf den RAF/MEK/ERK-

Signalweg abzielt, der bei vielen Krebsarten, einschließlich Melanomen, dysreguliert ist. Die

starke Aktivität von Derivat 7a unterstreicht das Potenzial von Imidazol-basierten Verbindungen

als Kinase-Inhibitoren.[18]
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Vereinfachter RAF/MEK/ERK-Signalweg

Wachstumsfaktor-Rezeptor
(RTK)

RAS

 aktiviert

RAF (z.B. CRAF)

 aktiviert

MEK

 phosphoryliert

ERK

 phosphoryliert

Zellproliferation, Überleben

 reguliert

Imidazol-Derivat
(z.B. 7a)

 hemmt

Click to download full resolution via product page

Abbildung 4: Hemmung des RAF-Signalwegs durch Imidazol-Derivate.

Fazit
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4-Brom-1-methyl-1H-imidazol ist ein äußerst wertvoller Baustein für die Wirkstoffentdeckung.

Die vorgestellten Protokolle für die Suzuki-Miyaura-Kupplung, die Sonogashira-Kupplung und

die Buchwald-Hartwig-Aminierung bieten robuste und vielseitige Methoden zur Synthese einer

breiten Palette von Imidazolderivaten. Die Fähigkeit dieser Derivate, wichtige biologische

Zielstrukturen wie Kinasen zu modulieren, macht sie zu vielversprechenden Kandidaten für die

Entwicklung neuer Medikamente zur Behandlung von Krebs und anderen schweren

Erkrankungen.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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